3-(4-bromo-1H-pyrazol-1-yl)-2,5-dimethylpyrazine
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Overview
Description
3-(4-Bromo-1H-pyrazol-1-yl)-2,5-dimethylpyrazine is a heterocyclic compound that features both pyrazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-2,5-dimethylpyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-1H-pyrazole with 2,5-dimethylpyrazine in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1H-pyrazol-1-yl)-2,5-dimethylpyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The pyrazole and pyrazine rings can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Oxidizing Agents: Agents like hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazine derivative .
Scientific Research Applications
3-(4-Bromo-1H-pyrazol-1-yl)-2,5-dimethylpyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds, including potential inhibitors and therapeutic agents.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)-2,5-dimethylpyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction often occurs through hydrogen bonding and hydrophobic interactions, affecting the molecular pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with similar reactivity but lacking the additional pyrazine ring.
2,5-Dimethylpyrazine: Another related compound that lacks the brominated pyrazole moiety.
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline: A structurally similar compound with additional functional groups.
Uniqueness
3-(4-Bromo-1H-pyrazol-1-yl)-2,5-dimethylpyrazine is unique due to the presence of both pyrazole and pyrazine rings, which confer distinct chemical and physical properties. This dual-ring structure allows for versatile reactivity and a wide range of applications in various fields .
Properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)-2,5-dimethylpyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4/c1-6-3-11-7(2)9(13-6)14-5-8(10)4-12-14/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFHLIKOHGCSLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N2C=C(C=N2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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